molecular formula C12H13ClFNS B12217909 Benzyl[(5-fluoro-2-thienyl)methyl]amine

Benzyl[(5-fluoro-2-thienyl)methyl]amine

Cat. No.: B12217909
M. Wt: 257.76 g/mol
InChI Key: FLLDIMOVPMXPGC-UHFFFAOYSA-N
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Description

Benzyl[(5-fluoro-2-thienyl)methyl]amine is an organic compound that features a benzyl group attached to a [(5-fluoro-2-thienyl)methyl]amine moiety. This compound is of interest due to its unique structural properties, which combine a benzyl group with a fluorinated thiophene ring, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(5-fluoro-2-thienyl)methyl]amine typically involves the following steps:

    Formation of the [(5-fluoro-2-thienyl)methyl]amine: This can be achieved through the reaction of 5-fluoro-2-thiophenecarboxaldehyde with an amine source under reductive amination conditions.

    Benzylation: The resulting [(5-fluoro-2-thienyl)methyl]amine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the 2-position, due to the electron-withdrawing effect of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Benzyl[(5-fluoro-2-thienyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Benzyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

    Benzylamine: Lacks the fluorinated thiophene ring, making it less versatile in certain applications.

    [(5-fluoro-2-thienyl)methyl]amine: Does not have the benzyl group, which may reduce its efficacy in some biological contexts.

    Thiophene derivatives: Compounds like 2-thiophenemethylamine share structural similarities but lack the fluorine atom, affecting their reactivity and biological activity.

Properties

Molecular Formula

C12H13ClFNS

Molecular Weight

257.76 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H12FNS.ClH/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H

InChI Key

FLLDIMOVPMXPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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